molecular formula C6H5FO4 B1243259 2-Fluoro-cis,cis-muconate

2-Fluoro-cis,cis-muconate

Cat. No. B1243259
M. Wt: 160.1 g/mol
InChI Key: PTYIDKBTGREHJW-HSFFGMMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-cis,cis-muconate is a polyunsaturated dicarboxylic acid.

Scientific Research Applications

1. Substrate Specificity and Product Formation in Muconate Cycloisomerases

Muconate cycloisomerases, crucial in bacterial degradation of aromatic compounds, transform cis,cis-muconate and its derivatives. A study on muconate cycloisomerases from Pseudomonas putida PRS2000 and Acinetobacter showed transformation of 3-fluoro-, 2-methyl-, and 3-methyl-cis,cis-muconate but not 2-fluoro-cis,cis-muconate. Engineered variants of these enzymes exhibited altered substrate specificity and product formation (Vollmer et al., 1998).

2. Enzymatic Formation and Stability of Fluoromuconolactone

Research involving the enzymatic conversion of 4-fluorocatechol indicated the production of 4-fluoromuconolactone. This study showed that muconate cycloisomerases from various strains catalyzed primarily a cycloisomerization reaction, with minimal spontaneous reactions at physiological pH, suggesting an enzymatic conversion pathway for 4-fluoromuconolactone (Schlömann et al., 1990).

3. Conversion of Chlorinated Muconates and Cycloisomerases

Studies have examined the conversion of chlorinated muconates, such as 2-chloro-cis,cis-muconate, by muconate cycloisomerases from different bacterial strains. These enzymes showed the ability to convert chlorinated muconates into different chloromuconolactones, providing insights into the biochemical pathways and enzyme capabilities (Vollmer & Schlömann, 1994, 1995).

4. Biodegradability of Halogenated Aromatic Compounds

Research on halogenated aromatic compounds, including chlorinated and fluorinated muconic acids, has provided insights into their biodegradability and the enzymatic processes involved in their conversion. These studies have contributed to understanding the environmental fate and microbial degradation pathways of such compounds (Schmidt & Knackmuss, 1980, 1984).

5. Applications in Polymer Synthesis

cis,cis-Muconic acid, produced from sugars and lignin-derived aromatic compounds, has been studied for its use in synthesizing unsaturated polyesters and other polymers. This application leverages the alkene groups in muconic acid, demonstrating its potential as a renewable monomer for various polymerization processes (Rorrer et al., 2016; Matsumoto et al., 1996).

properties

Molecular Formula

C6H5FO4

Molecular Weight

160.1 g/mol

IUPAC Name

(2E,4Z)-2-fluorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5FO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+

InChI Key

PTYIDKBTGREHJW-HSFFGMMNSA-N

Isomeric SMILES

C(=C\C(=O)O)\C=C(/C(=O)O)\F

SMILES

C(=CC(=O)O)C=C(C(=O)O)F

Canonical SMILES

C(=CC(=O)O)C=C(C(=O)O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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